Molecular Weight vs. Free Acid Analog
The target compound (C22H22O5, MW 366.4 g/mol) is significantly heavier than its free acid counterpart, 2-((8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetic acid (C15H16O5, MW 276.28 g/mol), due to the benzyl ester moiety [1][2]. This mass difference (90.1 g/mol) directly affects solubility, membrane permeability, and detection in LC-MS workflows.
Δ +90.1 g/mol (32.6% heavier)
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 366.4 g/mol |
| Comparator Or Baseline | 2-((8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetic acid (free acid): 276.28 g/mol |
| Quantified Difference | 90.1 g/mol (32.6% heavier) |
| Conditions | Computed by PubChem 2.2 (reference standard method) |
Why This Matters
The benzyl ester group substantially increases molecular weight and lipophilicity, which can be critical for achieving desired cell permeability or pharmacokinetic profile in early-stage screening.
- [1] PubChem. Benzyl 2-(8-methyl-2-oxo-4-propyl-chromen-7-YL)oxyacetate. CID 1342676. https://pubchem.ncbi.nlm.nih.gov/compound/1342676 (accessed 2026-04-29). View Source
- [2] PubChem. 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetic acid. CID 880239. https://pubchem.ncbi.nlm.nih.gov/compound/880239 (accessed 2026-04-29). View Source
